molecular formula C7H14O2 B038724 (4R)-4-Hydroxy-2,2-dimethylpentan-3-one CAS No. 124089-61-8

(4R)-4-Hydroxy-2,2-dimethylpentan-3-one

Cat. No. B038724
CAS RN: 124089-61-8
M. Wt: 130.18 g/mol
InChI Key: CLDPAGCOQSJLSP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-Hydroxy-2,2-dimethylpentan-3-one, also known as DHA (dihydroxyacetone), is a chemical compound that is commonly used in the cosmetic industry as a self-tanning agent. However, DHA also has significant potential in the field of scientific research due to its unique properties and mechanisms of action.

Scientific Research Applications

(4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been used in various scientific research applications such as:
1. DNA labeling: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can be used to label DNA for imaging and tracking purposes.
2. Protein labeling: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can be used to label proteins for imaging and tracking purposes.
3. Glycation studies: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been used to study the glycation of proteins and its effects on various biological processes.
4. Chemical biology: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been used in chemical biology to study the interactions between small molecules and biological systems.

Mechanism of Action

(4R)-4-Hydroxy-2,2-dimethylpentan-3-one is a reactive molecule that can react with various nucleophiles such as amino acids, proteins, and DNA. The reaction between (4R)-4-Hydroxy-2,2-dimethylpentan-3-one and these molecules results in the formation of stable adducts, which can be detected and quantified using various analytical techniques. The mechanism of action of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one is based on the Maillard reaction, which is a non-enzymatic reaction between reducing sugars and amino acids. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one reacts with the amino groups of proteins and amino acids to form stable adducts, which are responsible for the brown coloration of the skin after self-tanning.
Biochemical and Physiological Effects:
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been shown to have various biochemical and physiological effects such as:
1. Induction of oxidative stress: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death.
2. Modulation of gene expression: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one has been shown to modulate the expression of various genes involved in cellular processes such as apoptosis, inflammation, and metabolism.
3. Modification of protein structure and function: (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can modify the structure and function of proteins by forming stable adducts with amino acids.

Advantages and Limitations for Lab Experiments

(4R)-4-Hydroxy-2,2-dimethylpentan-3-one has several advantages and limitations for lab experiments such as:
Advantages:
1. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one is a highly reactive molecule that can react with various nucleophiles, making it a versatile tool for labeling and imaging studies.
2. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one is a stable compound that can be easily synthesized and purified.
3. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one is a non-toxic compound that can be used in various biological systems without causing any adverse effects.
Limitations:
1. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can induce oxidative stress in cells, which can lead to DNA damage and cell death.
2. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can modify the structure and function of proteins, which can affect the biological activity of the protein.
3. (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can interfere with the function of various enzymes, which can affect the accuracy of enzymatic assays.

Future Directions

(4R)-4-Hydroxy-2,2-dimethylpentan-3-one has several potential future directions such as:
1. Development of new (4R)-4-Hydroxy-2,2-dimethylpentan-3-one-based probes for imaging and tracking biological processes.
2. Investigation of the role of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one in the glycation of proteins and its effects on various biological processes.
3. Development of new (4R)-4-Hydroxy-2,2-dimethylpentan-3-one-based drugs for the treatment of various diseases such as cancer and diabetes.
4. Investigation of the mechanism of action of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one in various biological systems.
Conclusion:
In conclusion, (4R)-4-Hydroxy-2,2-dimethylpentan-3-one is a versatile chemical compound that has significant potential in the field of scientific research. Its unique properties and mechanisms of action make it a valuable tool for various research applications such as DNA labeling, protein labeling, glycation studies, and chemical biology. However, its advantages and limitations should be carefully considered when designing experiments to ensure accurate and reliable results. The future directions of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one are promising, and further research is needed to fully understand its potential in various biological systems.

Synthesis Methods

(4R)-4-Hydroxy-2,2-dimethylpentan-3-one can be synthesized through a multistep process starting from the reaction of 2,3-butanedione with nitroethane. The resulting nitro compound is then reduced to the corresponding amine, which is then oxidized to (4R)-4-Hydroxy-2,2-dimethylpentan-3-one. This process can be optimized to produce high yields of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one with high purity.

properties

CAS RN

124089-61-8

Product Name

(4R)-4-Hydroxy-2,2-dimethylpentan-3-one

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(4R)-4-hydroxy-2,2-dimethylpentan-3-one

InChI

InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m1/s1

InChI Key

CLDPAGCOQSJLSP-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)C(C)(C)C)O

SMILES

CC(C(=O)C(C)(C)C)O

Canonical SMILES

CC(C(=O)C(C)(C)C)O

synonyms

3-Pentanone, 4-hydroxy-2,2-dimethyl-, (R)- (9CI)

Origin of Product

United States

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